Cas no 1805178-85-1 (4-Bromo-2-methoxy-6-nitropyridine)
4-Bromo-2-methoxy-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-methoxy-6-nitropyridine
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- Inchi: 1S/C6H5BrN2O3/c1-12-6-3-4(7)2-5(8-6)9(10)11/h2-3H,1H3
- InChI Key: KYATUFGOMRYLAD-UHFFFAOYSA-N
- SMILES: BrC1C=C([N+](=O)[O-])N=C(C=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- XLogP3: 2
- Topological Polar Surface Area: 67.9
4-Bromo-2-methoxy-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012620-250mg |
4-Bromo-2-methoxy-6-nitropyridine |
1805178-85-1 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A029012620-1g |
4-Bromo-2-methoxy-6-nitropyridine |
1805178-85-1 | 95% | 1g |
$2,952.90 | 2022-04-01 |
4-Bromo-2-methoxy-6-nitropyridine Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-Bromo-2-methoxy-6-nitropyridine
Professional Introduction to 4-Bromo-2-methoxy-6-nitropyridine (CAS No. 1805178-85-1)
4-Bromo-2-methoxy-6-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 1805178-85-1, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 4-Bromo-2-methoxy-6-nitropyridine, including the presence of a bromine substituent, a methoxy group, and a nitro group at specific positions on the pyridine ring, make it a versatile intermediate for synthesizing various pharmacologically active molecules.
The significance of 4-Bromo-2-methoxy-6-nitropyridine in modern chemical biology and drug discovery stems from its ability to serve as a building block for more complex structures. The bromine atom, in particular, provides a reactive site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the creation of intricate molecular architectures that mimic natural products or designed entities with specific therapeutic profiles.
Moreover, the methoxy and nitro groups in 4-Bromo-2-methoxy-6-nitropyridine contribute to its reactivity and influence its electronic properties. The nitro group, while being a well-known pharmacophore, can be reduced to an amine or converted into other functional groups like azides or hydrazines. This adaptability makes the compound valuable in designing molecules with tailored biological activities. For instance, nitroaromatic compounds have been extensively studied for their potential in treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer.
In recent years, 4-Bromo-2-methoxy-6-nitropyridine has been employed in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyridine core with substituents like bromo and methoxy groups, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. The nitro group further enhances this capability by allowing for additional derivatization to optimize pharmacokinetic properties.
Recent advancements in computational chemistry have also highlighted the utility of 4-Bromo-2-methoxy-6-nitropyridine as a scaffold for virtual screening and drug design. Molecular docking studies have demonstrated that derivatives of this compound can interact with various protein targets with high affinity. For example, modifications at the 2-position (methoxy) and 6-position (nitro) have been shown to improve binding to protein pockets involved in metabolic disorders and infectious diseases. This underscores the importance of 4-Bromo-2-methoxy-6-nitropyridine in developing novel therapeutic agents.
The agrochemical industry has also recognized the potential of 4-Bromo-2-methoxy-6-nitropyridine as a precursor for synthesizing advanced pesticides and herbicides. Pyridine derivatives are known for their efficacy in protecting crops from pests and diseases while maintaining environmental safety. The structural diversity offered by compounds like 4-Bromo-2-methoxy-6-nitropyridine allows chemists to design molecules that disrupt pest-specific biochemical pathways without harming beneficial organisms.
From a synthetic chemistry perspective, 4-Bromo-2-methoxy-6-nitropyridine serves as an excellent starting material for exploring new synthetic methodologies. Its reactivity profile enables chemists to develop innovative approaches for constructing complex heterocycles under mild conditions. This is particularly important in industrial settings where energy efficiency and sustainability are paramount. Recent reports have shown that catalytic systems based on transition metals can facilitate transformations involving 4-Bromo-2-methoxy-6-nitropyridine with high yields and selectivity.
The pharmaceutical industry's interest in 4-Bromo-2-methoxy-6-nitropyridine is further fueled by its role in developing antiviral and antibacterial agents. The pyridine scaffold is a common feature in many drugs used to combat infectious diseases due to its ability to interact with biological targets at the molecular level. Researchers have leveraged derivatives of this compound to create novel inhibitors that target viral proteases or bacterial enzymes essential for survival.
In conclusion, 4-Bromo-2-methoxy-6-nitropyridine (CAS No. 1805178-85-1) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with diverse therapeutic potentials. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow even further.
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